molecular formula C22H20N4O4 B2945480 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 941927-71-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2945480
CAS No.: 941927-71-5
M. Wt: 404.426
InChI Key: YCIHHZJYZKKUOO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring three key structural motifs:

  • An indole scaffold substituted at the 1-position with an acetamide linker.
  • A 5-ethyl-1,3,4-oxadiazole ring fused to the indole’s 2-position, enhancing electronic stability and bioactivity.

This compound’s design integrates pharmacophores associated with enzyme inhibition (e.g., indoleamine 2,3-dioxygenase, IDO1) and antimicrobial activity, as inferred from structural analogs .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-2-21-24-25-22(30-21)17-10-15-5-3-4-6-16(15)26(17)12-20(27)23-11-14-7-8-18-19(9-14)29-13-28-18/h3-10H,2,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHHZJYZKKUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4C_{19}H_{20}N_{4}O_{4}, with a molecular weight of approximately 364.39 g/mol. The compound features a unique combination of a benzo[d][1,3]dioxole moiety and an indole structure, which are known for their diverse biological activities.

Anticancer Activity

Several studies have indicated that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest.
  • Apoptosis Induction : The compound can activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against several bacterial strains and fungi:

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansStrong

These findings indicate potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.
  • Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific cellular targets (e.g., enzymes involved in DNA repair or synthesis), enhancing its therapeutic efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Indole-oxadiazole-acetamide 5-ethyl-1,3,4-oxadiazole Not reported (inferred) -
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole-acetamide Benzo[d][1,3]dioxol IDO1 inhibition (IC₅₀: 0.12 μM)
2'-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one (5d) Benzothiazole-thioacetamide Spiro-thiazolo-oxadiazole Anti-inflammatory (76% inhibition)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide Indole-acetamide 3-Benzylsulfonyl Not reported
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide Indole-acetamide 3-Formylindole Commercial availability

Key Observations:

  • Substituent Impact on Bioactivity :
    • The ethyl group on the oxadiazole in the target compound likely enhances lipophilicity compared to thiol or methyl substituents in analogs (e.g., compound 4 in ) . This may improve membrane permeability but reduce aqueous solubility.
    • Benzimidazole derivatives (e.g., compound 28 ) exhibit potent IDO1 inhibition due to π-π stacking and hydrogen bonding with the heme cofactor . The target compound’s indole-oxadiazole core may mimic these interactions but requires validation.
    • Benzothiazole-thioacetamide hybrids (e.g., 5d ) show anti-inflammatory activity via COX-2 inhibition, suggesting the target compound’s oxadiazole could modulate similar pathways .

Key Observations:

  • The target compound’s synthesis likely parallels thiazolidinone and oxadiazole cyclization routes, with ethyl substitution requiring optimized alkylation conditions .
  • Coupling reactions (e.g., EDC/HOBt) for acetamide formation are consistent across analogs, ensuring reproducibility .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound FTIR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound -NH: ~3280
C=O: ~1680
Indole H-2: ~7.6
Oxadiazole CH₂: ~4.2
5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol (4) -SH: 2560
C=N: 1625
Indole H-3: 7.43
Oxadiazole CH₂: 3.72
N-(4-chlorophenyl)acetamide (4) -NH: 3250
C-Cl: 750
Aromatic H: 6.8–7.4
CH₃CO: 2.10

Key Observations:

  • The ethyl group on the oxadiazole in the target compound may downfield-shift adjacent protons (e.g., CH₂ at ~4.2 ppm) compared to thiol derivatives .
  • Absence of -SH stretching (~2560 cm⁻¹) in the target compound’s FTIR confirms successful alkylation of the oxadiazole ring .

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